molecular formula C17H17Cl2NO2 B5213812 4-butoxy-N-(2,4-dichlorophenyl)benzamide

4-butoxy-N-(2,4-dichlorophenyl)benzamide

Cat. No. B5213812
M. Wt: 338.2 g/mol
InChI Key: OMBHCQHRBNHNPX-UHFFFAOYSA-N
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Description

4-butoxy-N-(2,4-dichlorophenyl)benzamide, also known as BDCRB, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of compounds known as benzamides and has been shown to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-butoxy-N-(2,4-dichlorophenyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. It has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Biochemical and Physiological Effects:
4-butoxy-N-(2,4-dichlorophenyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of tumor cells and to induce apoptosis in cancer cells. In addition, it has been shown to reduce the formation of new blood vessels, which is important in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-butoxy-N-(2,4-dichlorophenyl)benzamide in lab experiments is that it has been extensively studied and its biological activities are well understood. It is also relatively easy to synthesize and has good stability. However, one of the limitations is that it has low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-butoxy-N-(2,4-dichlorophenyl)benzamide. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the investigation of its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. In addition, there is ongoing research to investigate its potential as a treatment for other diseases such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
In conclusion, 4-butoxy-N-(2,4-dichlorophenyl)benzamide is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic activities and has potential as a neuroprotective agent. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes and growth factors. While it has advantages and limitations for lab experiments, there are several future directions for its study, including the development of more efficient synthesis methods and investigation of its potential as a treatment for various diseases.

Synthesis Methods

The synthesis of 4-butoxy-N-(2,4-dichlorophenyl)benzamide involves the reaction of 2,4-dichloroaniline with butyl chloroformate to form the intermediate N-butyl-2,4-dichloroaniline. This intermediate is then reacted with benzoyl chloride to form the final product, 4-butoxy-N-(2,4-dichlorophenyl)benzamide. The synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

4-butoxy-N-(2,4-dichlorophenyl)benzamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic activities. It has also been studied for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease.

properties

IUPAC Name

4-butoxy-N-(2,4-dichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-16-9-6-13(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBHCQHRBNHNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(2,4-dichlorophenyl)benzamide

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